N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide
Description
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-12(18-21-16-14(23-18)7-3-9-19-16)5-2-6-13(11)20-17(22)15-8-4-10-24-15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOFNCUPQOQBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in a one-pot three-component synthesis. This reaction is carried out in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.
Industrial Production Methods
the use of ionic liquids like [BMIM]BF4 in multicomponent reactions suggests a potential pathway for scalable synthesis that aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Oxaprozin: A COX-2 inhibitor containing an oxazole ring.
Uniqueness
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, an oxazole ring, and a pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
